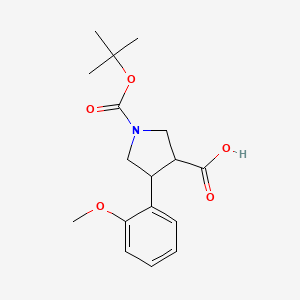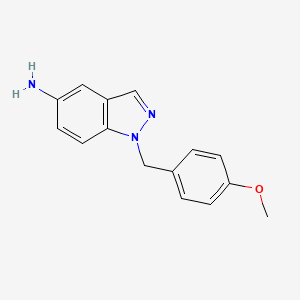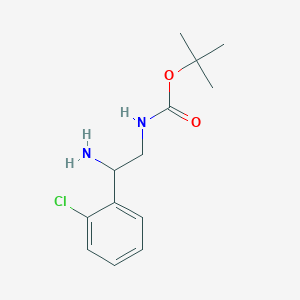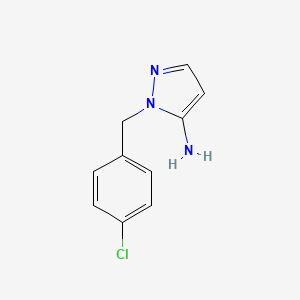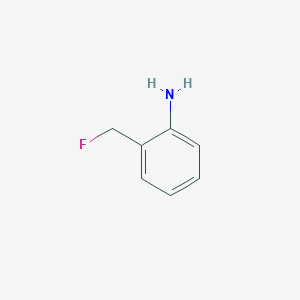
2-(Fluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Fluoromethyl)aniline” is an organic compound that is used in various chemical reactions . It is also known as “N-BOC protected 2-(Fluoromethyl)aniline” and has a CAS number of 1374329-41-5 . It is typically used in laboratory settings .
Synthesis Analysis
The synthesis of anilines, including “2-(Fluoromethyl)aniline”, can be achieved through various methods such as direct nucleophilic substitution, nitroarene reduction, and reactions involving secondary amines . A specific process for the preparation of 2-trifluoromethyl aniline involves the reductive dechlorination of compounds with hydrogen in the presence of catalysts and acid acceptors .
Molecular Structure Analysis
The molecular structure of “2-(Fluoromethyl)aniline” is similar to that of aniline, with the addition of a fluoromethyl group. Detailed studies of the molecular and electronic structures of anilines have been carried out using density functional methods . The optimized structures of aniline and halogenated aniline show significant stability .
Chemical Reactions Analysis
Aniline and its derivatives, including “2-(Fluoromethyl)aniline”, are involved in various chemical reactions. One of the well-known reactions is the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .
Physical And Chemical Properties Analysis
Aniline, a compound similar to “2-(Fluoromethyl)aniline”, has a boiling point of about 184°C and a melting point of about -6°C. It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Fluorine, a component of “2-(Fluoromethyl)aniline”, has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .
Safety And Hazards
Orientations Futures
Fluorinated compounds, including “2-(Fluoromethyl)aniline”, are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The synthesis of fluorides has attracted more and more attention from biologists and chemists. The direct formation of the C-F bond by fluorinase is the most effective and promising method for the enzymatic synthesis of fluorinated compounds .
Propriétés
Numéro CAS |
511230-96-9 |
|---|---|
Nom du produit |
2-(Fluoromethyl)aniline |
Formule moléculaire |
C7H8FN |
Poids moléculaire |
125.14 g/mol |
Nom IUPAC |
2-(fluoromethyl)aniline |
InChI |
InChI=1S/C7H8FN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 |
Clé InChI |
XUPCRFCPXDLPAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CF)N |
SMILES canonique |
C1=CC=C(C(=C1)CF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



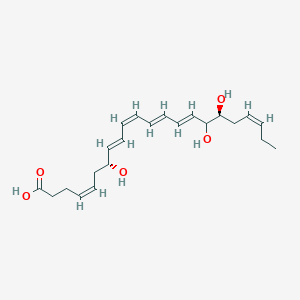
![(4R,7S,13S,19S,22R,25S,28S,34S,37R)-37-Amino-19-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-34-(1H-imidazol-4-ylmethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-31-(1H-pyrazol-4-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B1612638.png)
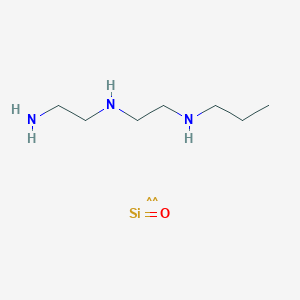
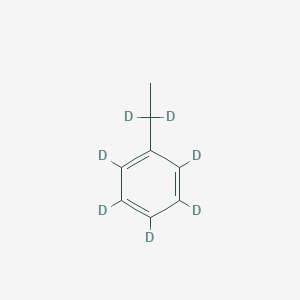
![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)
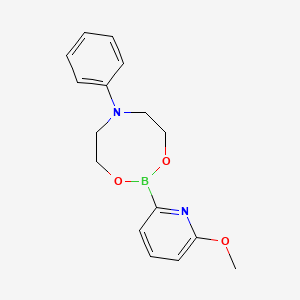
![[[(2R)-2-[(1R)-1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1612646.png)
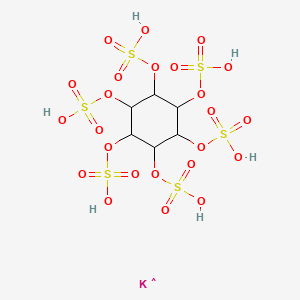
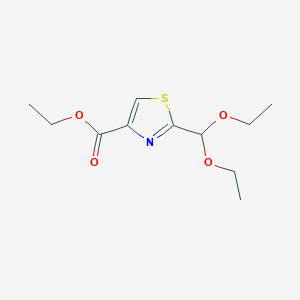
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid](/img/structure/B1612652.png)
